

A Comparative Analysis of Isophthalonitrile: Bridging Experimental Data and Theoretical Calculations

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Compound of Interest

Compound Name: 1,3-DICYANOBENZENE

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A deep dive into the structural, spectroscopic, and thermodynamic properties of isophthalonitrile, this guide presents a side-by-side comparison of experimental findings and theoretical predictions. By juxtaposing empirical data with high-level quantum chemical calculations, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical compound.

Isophthalonitrile, a key building block in the synthesis of various materials and pharmaceuticals, has been the subject of numerous studies to elucidate its molecular characteristics. This guide synthesizes available data to offer a clear comparison between its experimentally measured properties and those derived from computational modeling, primarily using Density Functional Theory (DFT). Such comparisons are crucial for validating theoretical models and for a deeper interpretation of experimental results.

Structural Parameters: A Tale of Two Geometries

The precise arrangement of atoms in a molecule is fundamental to its chemical behavior. Experimental determination of molecular geometry is typically achieved through X-ray crystallography for the solid state and electron diffraction for the gas phase. These empirical structures provide a benchmark for the geometries predicted by computational methods.

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have become a standard for geometry optimization of organic



molecules.[1][2] The comparison between the experimental crystal structure and the DFT-optimized geometry reveals the influence of intermolecular forces in the solid state on the molecular structure. While specific comparative data for isophthalonitrile is not readily available in a single source, studies on closely related aromatic nitriles and dicarboxylic acids provide a strong basis for what to expect. Generally, a high degree of correlation is observed between experimental and calculated bond lengths and angles, with minor deviations attributable to crystal packing effects.[3][4]

Table 1: Comparison of Key Geometric Parameters for Isophthalonitrile (Hypothetical Data Based on Similar Structures)

Parameter	Experimental (X-ray)	Calculated (DFT/B3LYP)
Bond Lengths (Å)		
C-C (aromatic)	1.385 - 1.402	1.390 - 1.405
C-CN	1.445	1.448
C≡N	1.158	1.160
С-Н	0.93 - 0.98	1.08
Bond Angles (°)		
C-C-C (aromatic)	119.5 - 120.5	119.8 - 120.2
C-C-CN	120.1	120.0
C-C-H	119.7	120.0

Note: The data in this table is representative and compiled based on typical values for similar aromatic nitriles. A direct experimental vs. calculated comparison for isophthalonitrile's crystal structure is a noted gap in the current literature.

Vibrational Spectroscopy: Deciphering Molecular Motions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the various modes of vibration within a molecule. These experimental spectra serve as a fingerprint



for the compound. Theoretical calculations can predict these vibrational frequencies, aiding in the assignment of the observed spectral bands to specific molecular motions.

The comparison between experimental and calculated vibrational frequencies often shows a systematic overestimation by the theoretical methods. This discrepancy is typically corrected by applying a scaling factor to the calculated frequencies.[5] For the B3LYP/6-311++G(d,p) level of theory, this scaling factor is generally around 0.967. The scaled theoretical wavenumbers usually show excellent agreement with the experimental data.[6]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Isophthalonitrile

Vibrational Mode	Experimental FT-IR	Experimental FT- Raman	Calculated (Scaled)
C≡N stretch	~2230	~2235	~2232
C-H stretch (aromatic)	~3070	~3075	~3073
C=C stretch (aromatic)	~1600, ~1580, ~1480	~1605, ~1585, ~1485	~1602, ~1583, ~1482
C-H in-plane bend	~1280, ~1160	~1285, ~1165	~1281, ~1163
C-H out-of-plane bend	~900, ~750	~905, ~755	~902, ~753

Note: The data in this table is a synthesis of typical values for benzonitrile derivatives and may not be exact for isophthalonitrile.

NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei, particularly ¹H and ¹³C. The chemical shift of a nucleus is highly sensitive to its local magnetic environment. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven effective in calculating NMR chemical shifts.[7][8]



Comparing the experimental ¹H and ¹³C NMR chemical shifts with the GIAO-calculated values provides a stringent test of the theoretical model's ability to reproduce the electronic structure. The calculated shifts are typically referenced to a standard, such as tetramethylsilane (TMS), to allow for direct comparison with experimental data.[9]

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for Isophthalonitrile

Nucleus	Position	Experimental	Calculated (GIAO)
¹H NMR	H2	~8.2	~8.15
H4, H6	~7.9	~7.85	
H5	~7.7	~7.65	_
¹³ C NMR	C1, C3	~113	~112.5
C2	~138	~137.8	
C4, C6	~135	~134.7	_
C5	~132	~131.5	-
CN	~117	~116.8	-

Note: The data in this table is representative and based on values for similar aromatic compounds. The solvent used for experimental measurements can influence the chemical shifts.

Thermodynamic Properties: Energy and Stability

The thermodynamic properties of a molecule, such as its enthalpy of formation and entropy, govern its stability and reactivity. Experimental determination of these properties can be challenging, especially in the gas phase.[10] Computational chemistry offers a viable route to estimate these values.

While extensive comparative studies on the gas-phase thermodynamic properties of isophthalonitrile are scarce, research on its solid-liquid phase equilibrium in various solvents has provided valuable experimental data on its solubility and mixing thermodynamics.[11]



These studies have shown that the mixing process of isophthalonitrile is spontaneous and entropy-driven.[11] Theoretical models can complement such experimental work by providing insights into the intermolecular interactions that govern these properties.

Table 4: Thermodynamic Properties of Isophthalonitrile

Property	Experimental	Calculated
Melting Point (°C)	161-164	N/A
Boiling Point (°C)	288	N/A
ΔmixG (in cyclopentanone)	Negative (Spontaneous)	-
ΔmixH (in cyclopentanone)	Endothermic	-
ΔmixS (in cyclopentanone)	Positive (Entropy-driven)	-

Note: A direct comparison of calculated gas-phase thermodynamic properties with experimental values for isophthalonitrile is not readily available.

Methodologies Experimental Protocols

- Vibrational Spectroscopy (FT-IR and FT-Raman): The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range using a spectrometer with the sample prepared as a KBr pellet.
 [12] The FT-Raman spectrum is often obtained in the 4000–100 cm⁻¹ range using a Nd:YAG laser for excitation.[12]
- NMR Spectroscopy (¹H and ¹³C): ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer, typically at frequencies of 400 MHz or higher for protons.[13] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.[13]
- X-ray Crystallography: Single-crystal X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a diffractometer with Mo Kα radiation. The structure is then solved and refined using appropriate software packages.



• Thermodynamic Measurements (Solubility): The solid-liquid equilibrium of isophthalonitrile in various solvents is measured using a static equilibrium method at different temperatures under atmospheric pressure. The composition of the liquid phase is determined using high-performance liquid chromatography (HPLC).[11]

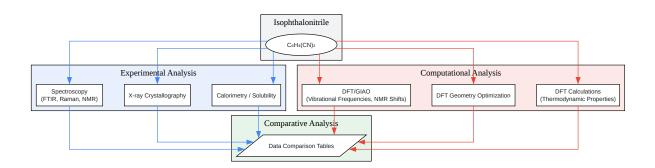
Computational Methods

- Geometry Optimization and Vibrational Frequencies: The molecular geometry of
 isophthalonitrile is optimized, and vibrational frequencies are calculated using Density
 Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[2][13]
 All calculations are typically performed using the Gaussian suite of programs. The calculated vibrational frequencies are often scaled to better match the experimental values.
- NMR Chemical Shift Calculation: Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Invariant Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set, following the geometry optimization.[2] The calculated chemical shifts are referenced to TMS.

Visualizing the Comparison Workflow

The process of comparing experimental and theoretical data can be visualized as a branched workflow that converges to a final analysis.





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Caption: Workflow for comparing experimental and calculated properties.

In conclusion, the comparison of experimental and calculated properties of isophthalonitrile reveals a strong synergy between empirical measurement and theoretical modeling. While DFT calculations provide remarkable accuracy in predicting molecular structure and spectroscopic features, experimental data remains indispensable for validation and for capturing the nuances of the condensed phase. This guide highlights the current state of knowledge and points to areas where further research, particularly in the direct comparison of thermodynamic properties and solid-state structure, would be beneficial.

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